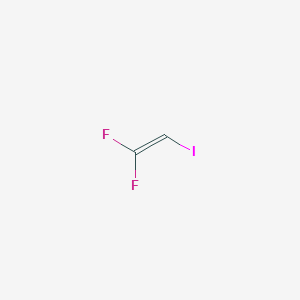
1,1-Difluoro-2-iodoethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-iodoethylene is an organofluorine compound with the molecular formula C2HF2I. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two fluorine atoms and one iodine atom attached to an ethylene backbone, making it a valuable intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2-iodoethylene can be synthesized through several methods. One common approach involves the reaction of vinylidene fluoride with iodine monochloride (ICl) under controlled conditions. The reaction typically occurs at temperatures ranging from 10 to 100°C and takes about 5 to 15 hours . The resulting product, 1-chloro-1,1-difluoro-2-iodoethane, is then subjected to gas-phase dehydrohalogenation in the presence of a catalyst to yield 1,1-difluoro-2-iodoethylene .
Industrial Production Methods
Industrial production of 1,1-difluoro-2-iodoethylene follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-2-iodoethylene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, to form different fluorinated compounds.
Addition Reactions: The double bond in 1,1-difluoro-2-iodoethylene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used in substitution reactions.
Electrophiles: Halogens and hydrogen halides are used in addition reactions.
Major Products
The major products formed from these reactions include various fluorinated hydrocarbons and halogenated compounds, which are valuable intermediates in organic synthesis and industrial applications .
Applications De Recherche Scientifique
1,1-Difluoro-2-iodoethylene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of fluorinated elastomers and other specialty materials.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-2-iodoethylene involves its ability to participate in various chemical reactions due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These atoms influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoro-2-iodoethane: This compound is similar in structure but has a single bond between the carbon atoms instead of a double bond.
1,1-Difluoroethylene: This compound lacks the iodine atom and has different reactivity and applications.
2,2-Difluoroethyl iodide: Another similar compound with different substitution patterns and reactivity.
Uniqueness
1,1-Difluoro-2-iodoethylene is unique due to its combination of fluorine and iodine atoms, which impart distinct reactivity and properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propriétés
IUPAC Name |
1,1-difluoro-2-iodoethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF2I/c3-2(4)1-5/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCRLFDLSFDDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
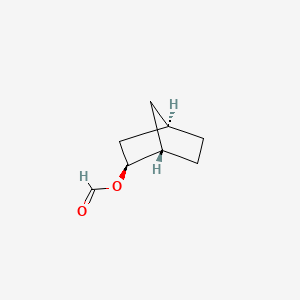
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
![2-[(1E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061957.png)
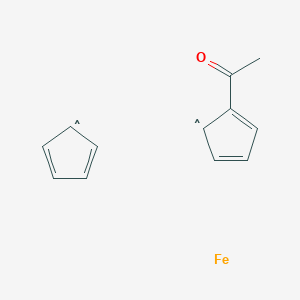
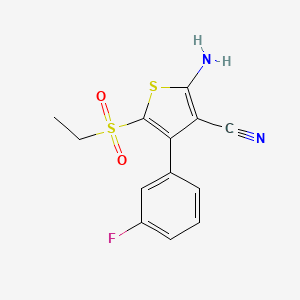

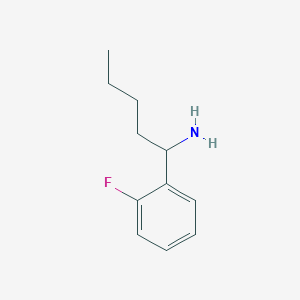


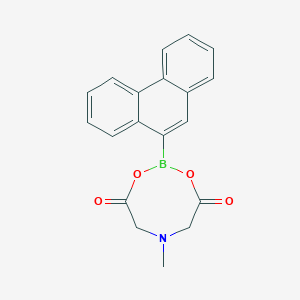
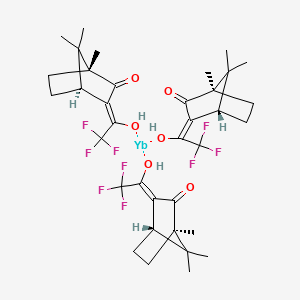
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)

![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)
